molecular formula C49H55FN8O16 B11934056 18F-Psma 1007

18F-Psma 1007

Número de catálogo: B11934056
Peso molecular: 1031.0 g/mol
Clave InChI: RFFFFGRYVZESLB-LTLCPEALSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

18F-Psma 1007 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It targets the prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells. This compound is particularly valuable for detecting prostate cancer and its metastases due to its high specificity and sensitivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 18F-Psma 1007 involves a one-step radiolabeling process. The precursor is radiolabeled with Fluorine-18 using a cassette-type synthesizer. The process includes the use of different precursor salts, such as trifluoroacetic acid or acetic acid, and various tubing materials to optimize the yield and purity .

Industrial Production Methods: Industrial production of this compound is automated using synthesizers like the CFN-MPS200. The process involves the use of single-use cassettes and specific synthesis programs. The final product is purified using solid-phase extraction (SPE) cartridges and formulated with ethanol and saline solutions containing sodium ascorbate as a stabilizing agent .

Análisis De Reacciones Químicas

Types of Reactions: 18F-Psma 1007 primarily undergoes radiolabeling reactions. The key reaction is the nucleophilic substitution where Fluorine-18 replaces a leaving group in the precursor molecule .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the radiolabeled compound this compound, which is used for PET imaging .

Aplicaciones Científicas De Investigación

Diagnostic Efficacy

Comparison with Other Imaging Agents

Recent studies have demonstrated that 18F-PSMA-1007 PET/CT outperforms traditional imaging methods, such as 18F-fluorocholine PET/CT, in detecting prostate cancer recurrence. In a Phase III study involving 190 patients, the overall correct detection rates were significantly higher for 18F-PSMA-1007 (0.82) compared to 18F-fluorocholine (0.65), indicating its superior diagnostic capabilities . Furthermore, changes in diagnostic management were reported in a substantial number of cases due to the insights gained from 18F-PSMA-1007 imaging .

Sensitivity and Specificity

A meta-analysis highlighted that 18F-PSMA-1007 PET/CT has a pooled sensitivity of 0.912 and specificity of 0.878 for prostate cancer diagnosis, surpassing the performance of other imaging modalities like 68Ga-PSMA PET/CT and 18F-FDG PET/CT . This high sensitivity is particularly beneficial for identifying early-stage disease and local recurrences.

Clinical Case Studies

Biochemical Recurrence Detection

In a cohort study involving patients with biochemical recurrence (BCR) and low prostate-specific antigen (PSA) levels, 18F-PSMA-1007 PET/MR imaging demonstrated a detection rate of 75%, with most lesions localized in the pelvis . This underscores its utility in early detection when PSA levels are minimal.

Non-Prostate Uptake Cases

Interestingly, there have been reports of non-prostatic uptake of 18F-PSMA-1007. For instance, one case illustrated its use in detecting a lytic lesion indicative of myeloma, emphasizing the need for clinicians to be aware of potential pitfalls in interpretation . Such findings highlight the compound's broader implications beyond prostate cancer.

Therapeutic Monitoring and Treatment Planning

Guiding Salvage Therapy

The precise localization provided by 18F-PSMA-1007 PET/CT can significantly influence treatment decisions, particularly in guiding salvage therapies post-prostatectomy. A study indicated that this imaging modality could help identify target areas for radiotherapy more accurately than conventional imaging techniques .

Patient Management Adjustments

In clinical practice, the information derived from 18F-PSMA-1007 imaging has led to adjustments in patient management strategies. In one study, changes in treatment plans were noted in many patients based on the findings from PET scans using this tracer .

Summary Table of Findings

Application Efficacy Key Findings
Diagnostic AccuracyHigher than alternativesDetection rate: 0.82 vs. 0.65 for fluorocholine
Sensitivity and SpecificitySensitivity: 0.912High specificity: 0.878 for prostate cancer diagnosis
Early DetectionDetection rate: 75%Effective in low PSA scenarios
Non-Prostatic UptakeClinical awareness neededDetected myeloma lesions; highlights interpretation challenges
Treatment GuidanceInfluences managementAdjustments made based on imaging results

Mecanismo De Acción

18F-Psma 1007 exerts its effects by binding to the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer cells. Upon binding, the radiolabeled compound emits positrons, which are detected by PET scanners to produce detailed images of the cancerous tissues. This allows for precise localization and characterization of prostate cancer lesions .

Comparación Con Compuestos Similares

Actividad Biológica

Introduction

18F-Psma 1007 is a radiopharmaceutical used primarily in positron emission tomography (PET) imaging for prostate cancer diagnosis and management. It targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. This article reviews the biological activity of this compound, focusing on its biodistribution, pharmacokinetics, and clinical efficacy based on diverse research findings.

Biodistribution Studies

Biodistribution studies have shown that this compound exhibits significant uptake in various organs, particularly those associated with PSMA expression. Key findings from recent studies include:

  • High Uptake Organs : The liver, kidneys, small intestine, salivary glands, and lacrimal glands show high concentrations of activity post-injection .
  • Comparative Uptake : In a comparative study with 18F-AlF-PSMA-11, this compound demonstrated higher uptake in the gallbladder (SUV mean of 0.97 vs. 0.19) and liver (SUV mean of 0.22 vs. 0.15) but similar uptake in the kidneys .

Table 1: Organ Uptake Comparison between this compound and 18F-AlF-PSMA-11

OrganSUV Mean (this compound)SUV Mean (18F-AlF-PSMA-11)Statistical Significance
Gallbladder0.97 ± 0.510.19 ± 0.06p < 0.0001
Liver0.22 ± 0.070.15 ± 0.07p < 0.01
Heart0.24 ± 0.060.14 ± 0.07p < 0.001
KidneysNot significantly differentNot significantly differentp = NS

Pharmacokinetics

In a study involving twelve prostate cancer patients, the pharmacokinetics of this compound were assessed through PET scans and blood sampling over a period of up to five hours post-injection:

  • Elimination : Approximately 8% of the injected activity was excreted through urine within 20 hours .
  • Effective Dose : The effective dose coefficient was calculated to be around 25 µSv/MBq , leading to an estimated effective dose of 6–8 mSv for an average patient weighing 80 kg .

Detection Rates in Prostate Cancer

The clinical efficacy of this compound has been evaluated in several studies focusing on its ability to detect prostate cancer recurrence:

  • A study analyzing 100 consecutive patients with biochemical relapse reported that 95% showed at least one lesion suggestive of prostate cancer on PET scans with this tracer .
  • In another case series involving 12 patients , a detection rate of 75% was noted, indicating its reliability in clinical settings .

Comparison with Other Tracers

Comparative studies highlight the advantages of using this compound over other tracers such as Ga-68 PSMA:

  • Lower Urinary Activity : One significant advantage is its lower urinary excretion, which reduces background noise during imaging and enhances the differentiation between lymph node metastases and urinary activity .

Table 2: Clinical Detection Rates Comparison

Study TypeDetection Rate (%)
Large Cohort (n=100)95
Case Series (n=12)75

Case Studies

Several case studies have documented the successful application of this compound in clinical practice:

  • Case Study A : A patient with biochemical recurrence showed multiple lesions on PET imaging, leading to a change in treatment strategy.
  • Case Study B : In another instance, a patient with low PSA levels had a pathological scan, emphasizing the tracer's sensitivity even at lower biomarker levels.

Propiedades

Fórmula molecular

C49H55FN8O16

Peso molecular

1031.0 g/mol

Nombre IUPAC

(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-fluoropyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C49H55FN8O16/c50-38-18-14-32(26-52-38)43(66)54-34(16-20-40(61)62)46(69)55-33(15-19-39(59)60)44(67)53-25-27-8-12-30(13-9-27)42(65)56-37(24-28-10-11-29-5-1-2-6-31(29)23-28)45(68)51-22-4-3-7-35(47(70)71)57-49(74)58-36(48(72)73)17-21-41(63)64/h1-2,5-6,8-14,18,23,26,33-37H,3-4,7,15-17,19-22,24-25H2,(H,51,68)(H,53,67)(H,54,66)(H,55,69)(H,56,65)(H,59,60)(H,61,62)(H,63,64)(H,70,71)(H,72,73)(H2,57,58,74)/t33-,34-,35-,36-,37-/m0/s1

Clave InChI

RFFFFGRYVZESLB-LTLCPEALSA-N

SMILES isomérico

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CN=C(C=C4)F

SMILES canónico

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4=CN=C(C=C4)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.